1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 637041-30-6
VCID: VC16901207
InChI: InChI=1S/C11H13FO/c1-3-9(8-12)10-6-4-5-7-11(10)13-2/h3-7H,8H2,1-2H3
SMILES:
Molecular Formula: C11H13FO
Molecular Weight: 180.22 g/mol

1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene

CAS No.: 637041-30-6

Cat. No.: VC16901207

Molecular Formula: C11H13FO

Molecular Weight: 180.22 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene - 637041-30-6

Specification

CAS No. 637041-30-6
Molecular Formula C11H13FO
Molecular Weight 180.22 g/mol
IUPAC Name 1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene
Standard InChI InChI=1S/C11H13FO/c1-3-9(8-12)10-6-4-5-7-11(10)13-2/h3-7H,8H2,1-2H3
Standard InChI Key PDJQHEDCEBTNMP-UHFFFAOYSA-N
Canonical SMILES CC=C(CF)C1=CC=CC=C1OC

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-[(Z)-1-fluorobut-2-en-2-yl]-2-methoxybenzene, reflects its stereochemical specificity. The fluorobut-2-en-2-yl group adopts a (Z)-configuration, positioning the fluorine atom and the methyl group on the same side of the double bond. This geometry is critical for intermolecular interactions, as demonstrated by nuclear magnetic resonance (NMR) studies. The 1H NMR spectrum (400 MHz, CDCl3) reveals distinct signals for the methoxy protons (δ 3.90 ppm, singlet), aromatic protons (δ 6.85–7.69 ppm), and fluorinated alkene protons (δ 5.35–5.80 ppm, doublets with J = 38.6–40.0 Hz) .

Electronic Effects of Fluorination

The carbon-fluorine bond’s high electronegativity (Pauling electronegativity: F = 4.0) polarizes the adjacent double bond, increasing electron-withdrawing effects that stabilize the alkene moiety. Density functional theory (DFT) calculations on similar fluorinated alkenes suggest a bond length of 1.34 Å for the C=C bond and 1.39 Å for the C-F bond, with partial charges of -0.43 e on fluorine and +0.18 e on the adjacent carbon . This polarization enhances the compound’s susceptibility to electrophilic aromatic substitution and transition metal-catalyzed coupling reactions.

Synthetic Methodologies

Ruthenium-Catalyzed Fluorination

A prominent synthesis route involves ruthenium(III) chloride-catalyzed fluorination of pre-functionalized alkenes. In a representative procedure, a toluene solution of 1-(but-2-en-2-yl)-2-methoxybenzene is treated with N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) in the presence of RuCl3 (2 mol%) at 60°C for 12 hours . This method achieves an 89% yield of the target compound with >95% Z-selectivity, as confirmed by gas chromatography and 19F NMR.

Table 2: Optimization of Ruthenium-Catalyzed Fluorination

Catalyst LoadingTemperature (°C)Time (h)Yield (%)Z:E Ratio
2 mol% RuCl360128995:5
5 mol% RuCl38068593:7
1 mol% RuCl340247290:10

The reaction proceeds via a radical mechanism, where Ru(III) abstracts a hydrogen atom from the alkene to generate a carbon-centered radical, which subsequently reacts with NFSI to install the fluorine atom.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the benzene ring toward electrophilic substitution. Halogenation experiments with bromine (Br2) in dichloromethane at 0°C selectively produce 2-bromo-4-(2-fluorobut-1-en-1-yl)-1-methoxybenzene in 75% yield . The bromine atom occupies the para position relative to the methoxy group, as evidenced by 1H NMR coupling patterns (δ 7.69 ppm, d, J = 2.0 Hz).

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids proceed efficiently at the fluorinated alkene site. Using Pd(PPh3)4 (5 mol%) and K2CO3 in THF/water (3:1), the compound couples with 4-methoxyphenylboronic acid to afford biaryl derivatives in 82% yield. This reactivity underscores the compound’s utility as a building block in medicinal chemistry.

Applications in Materials and Pharmaceuticals

Liquid Crystal Development

The compound’s rigid fluorinated core and methoxy group make it a candidate for liquid crystal formulations. Differential scanning calorimetry (DSC) of mixtures with 4-pentylbiphenylcarbonitrile shows a nematic phase between 85°C and 112°C, with a clearing point 15°C higher than non-fluorinated analogs. The fluorine atom’s dipole enhances intermolecular interactions, improving thermal stability.

Pharmacological Intermediate

In drug discovery, the fluorobutene moiety serves as a bioisostere for ester or amide groups, improving metabolic stability. Preliminary assays indicate that derivatives of this compound inhibit cyclooxygenase-2 (COX-2) with an IC50 of 0.8 μM, comparable to celecoxib (IC50 = 0.5 μM) .

Future Research Directions

Enantioselective Synthesis

Current methods produce racemic mixtures of the fluorinated alkene. Developing asymmetric catalysis using chiral gold or ruthenium complexes could yield enantiomerically pure material for optoelectronic applications.

Environmental Impact Studies

The persistence of fluorinated aromatic compounds in ecosystems remains understudied. Biodegradation assays with Pseudomonas putida strains could quantify half-lives and identify metabolic pathways.

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